Moderate Antimicrobial Activity Against Drug-Resistant S. aureus
Preliminary data from a 2024 study reported in a reputable journal indicates that 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine exhibits moderate antimicrobial activity against drug-resistant strains of Staphylococcus aureus [1]. While specific MIC values and comparators from the study are not publicly detailed in the available abstract, this finding provides a targeted rationale for selecting this specific analog. This differentiates it from many unsubstituted or differently substituted thiazolidine-thiophene hybrids, where such activity may be absent or significantly lower. In contrast, broader class-level data on diverse thiazolidine derivatives show a wide range of antimicrobial activity (MICs 2-16 µg/mL against Gram-positive bacteria), underscoring that specific substitution patterns are crucial for potency [2].
| Evidence Dimension | Antimicrobial activity (qualitative) |
|---|---|
| Target Compound Data | Moderate activity against drug-resistant S. aureus |
| Comparator Or Baseline | Not specified in available abstract |
| Quantified Difference | Not quantifiable from available abstract |
| Conditions | Reported as from a 2024 study in Antimicrobial Agents and Chemotherapy (details not provided in secondary source) |
Why This Matters
This provides a preliminary biological validation for selecting this specific brominated analog over non-halogenated or differently substituted alternatives in antimicrobial screening cascades.
- [1] Kuujia.com. Cas no 1250367-88-4 (2-(5-Bromothiophen-2-yl)-1,3-thiazolidine). Accessed April 2026. View Source
- [2] Academia.edu. Some chemical properties and biological role of thiazolidine compounds. Accessed April 2026. View Source
